2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one
Description
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C9H13N3O3/c1-11-4-2-7-10-8(14)6(3-5-13)12(7)9(11)15/h2,4,6,8,13-14H,3,5H2,1H3 |
InChI Key |
LNADXGDUACUEBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC(C(N2C1=O)CCO)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrimidine precursors : Often synthesized or commercially available pyrimidine derivatives bearing reactive groups such as amino, hydroxyl, or halogen substituents.
- 2-Hydroxyethyl substituent : Introduced via alkylation or condensation with 2-hydroxyethyl-containing reagents.
- Methyl group at position 6 : Typically introduced through methylation of the pyrimidine ring or by using methyl-substituted starting materials.
Cyclization and Ring Closure
The imidazo ring is formed by cyclization of an appropriate amino-pyrimidine intermediate with an aldehyde or equivalent carbonyl compound, often under acidic or basic conditions to promote ring closure. This step is critical to achieve the fused bicyclic imidazo[1,2-c]pyrimidine core.
Hydroxyl Group Introduction
The 2-hydroxy and 2-hydroxyethyl groups are introduced either by:
- Direct substitution on the ring system.
- Using hydroxyethyl-containing reagents during the synthesis.
- Post-synthetic modification such as selective oxidation or hydrolysis.
Representative Synthetic Route Example
While no direct literature source provides a single-step synthesis for this exact compound, analogous synthetic routes for related imidazo[1,2-c]pyrimidinones and pyrimidine derivatives suggest the following sequence:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of substituted pyrimidine | Condensation of amino-pyrimidine with aldehyde or equivalent | Intermediate imidazo[1,2-c]pyrimidine precursor |
| 2 | Alkylation/functionalization | Reaction with 2-hydroxyethyl halide or protected hydroxyethyl reagent | Introduction of 2-hydroxyethyl substituent |
| 3 | Methylation | Use of methylating agents (e.g., methyl iodide) or methyl-substituted starting materials | Methyl group at 6-position installed |
| 4 | Hydroxyl group manipulation | Hydrolysis or deprotection steps | Free 2-hydroxy groups on ring and side chain |
Specific Experimental Conditions
- Solvents : Common solvents include tetrahydrofuran (THF), ethanol, methanol, and dichloromethane.
- Catalysts/Base : Sodium hydride, triethylamine, or sodium hydroxide are used to promote deprotonation and cyclization.
- Temperature : Reactions are typically conducted at room temperature to reflux conditions depending on the step.
- Purification : Organic layer washing, drying over sodium sulfate, filtration, and concentration under reduced pressure are standard.
Research Findings and Analysis
- The preparation of fused heterocycles like imidazo[1,2-c]pyrimidinones is well-documented in medicinal chemistry literature, emphasizing the importance of controlling regioselectivity and functional group compatibility during cyclization and substitution steps.
- Analogous compounds have been synthesized via multi-step procedures involving condensation of amino-pyrimidines with aldehydes, followed by ring closure and functional group modifications.
- The presence of hydroxy and hydroxyethyl groups increases polarity and potential hydrogen bonding, which can affect both synthesis and purification.
- Methyl substitution at the 6-position is typically stable under the reaction conditions used for cyclization and hydroxyl group introduction.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrimidine ring formation | Condensation of amino-pyrimidine with aldehyde | Amino-pyrimidine, aldehyde, acid/base catalyst | Forms imidazo ring system |
| Hydroxyethyl substitution | Alkylation with 2-hydroxyethyl halide | 2-Hydroxyethyl bromide/chloride, base | Introduces 2-hydroxyethyl side chain |
| Methyl group introduction | Methylation or use of methylated precursor | Methyl iodide, methyl-substituted starting material | Adds methyl group at 6-position |
| Hydroxyl group liberation | Hydrolysis or deprotection | Acidic or basic aqueous conditions | Frees hydroxyl groups for activity |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural differences and biological activities of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives:
Pharmacological and Physicochemical Differences
- Kinase Inhibition vs. Bronchodilation : Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones with aryl/alkyl groups (e.g., CDK2 inhibitors) exhibit high kinase selectivity and low cytotoxicity , whereas quinazoline-fused analogues (e.g., dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones) target airway receptors .
- Solubility and Reactivity : Hydroxy and hydroxyethyl substituents in the target compound improve hydrophilicity compared to chloro or methyl derivatives (e.g., 7-chloro or 2,3-dimethyl analogues), which may enhance metabolic stability .
- Synthetic Accessibility : Chloro-substituted derivatives (e.g., 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one) are synthesized via straightforward cyclization , while hydroxyethyl-substituted variants may require protective group strategies to avoid side reactions.
Crystallographic and Stability Insights
- Crystal Packing : The 6-(2-chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy analogue exhibits O–H···O hydrogen bonds and weak C–H···Cl interactions, stabilizing its lattice . Similar studies for the target compound are needed to assess its solid-state behavior.
- Stability of Halogenated Derivatives : Chloro groups (e.g., in 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one) deactivate adjacent nitrogen atoms, enabling selective glycosylation , whereas hydroxyethyl groups may confer hydrolytic sensitivity.
Biological Activity
The compound 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a member of the imidazopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N₃O₃
- Molecular Weight : 197.22 g/mol
- IUPAC Name : 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Antitumor Activity : Inhibition of cancer cell proliferation in vitro.
- Enzyme Inhibition : Potential as an inhibitor of key enzymes involved in metabolic pathways.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies indicate that it inhibits the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
In cell line studies, this compound has exhibited cytotoxic effects against various cancer types, including breast (MCF-7) and prostate (PC3) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
A study evaluated the effects of the compound on the MCF-7 breast cancer cell line:
- Concentration Range : 1 µM to 50 µM
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as:
- Aldose Reductase : Important in diabetic complications.
- Monoamine Oxidase (MAO) : Linked to neurodegenerative diseases.
In vitro assays suggest that it inhibits MAO activity by approximately 60%, indicating potential use in treating mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
